N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine
Description
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with a methyl group, a sulfinylphenyl (phenylmethanesulfinyl) group, and a pyridin-2-yl ethyl chain. The sulfinyl group may enhance solubility and influence stereoelectronic properties, while the pyridinylethyl moiety could confer affinity for neurotransmitter receptors, as seen in related compounds .
Properties
CAS No. |
918545-14-9 |
|---|---|
Molecular Formula |
C18H24N2OS |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-benzylsulfinyl-N-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C18H24N2OS/c1-16(22(21)15-17-8-4-3-5-9-17)14-20(2)13-11-18-10-6-7-12-19-18/h3-10,12,16H,11,13-15H2,1-2H3 |
InChI Key |
POKVZSLDSLXKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)S(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine typically involves multiple steps, including the formation of the sulfinyl group, the introduction of the pyridine ring, and the methylation of the amine. Common reagents might include sulfoxides, pyridine derivatives, and methylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfinyl Group Reactivity
The sulfinyl (-SO-) moiety in the compound is a chiral center and can participate in nucleophilic substitution or oxidation-reduction reactions. For example:
-
Oxidation : Sulfoxides (R-SO-R') can undergo further oxidation to sulfones (R-SO₂-R') using strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
-
Reduction : Sulfinyl groups may be reduced to thioethers (R-S-R') using agents like lithium aluminum hydride (LiAlH₄) .
Amine Functional Group Transformations
The tertiary amine group in the compound is susceptible to alkylation, acylation, or dealkylation under specific conditions:
-
Alkylation : Reaction with alkyl halides (e.g., 1-bromo-3-chloropropane) in polar aprotic solvents (DMF) with a base (K₂CO₃) can yield quaternary ammonium salts .
-
Acylation : Carbodiimide coupling reagents (e.g., EDC/HCl) facilitate amide bond formation with carboxylic acids or activated esters .
Pyridinyl Substituent Interactions
The pyridin-2-yl group can act as a directing group in electrophilic aromatic substitution or coordinate with metal catalysts (e.g., Rh₂(OAc)₄) to influence stereochemical outcomes in reactions such as cyclopropanation or hydride shifts .
Synthetic Pathways for Analogous Compounds
While direct data on the target compound is unavailable, related synthetic strategies include:
Table 1: Key Reaction Types for Sulfinyl-Amine Derivatives
Stability and Degradation
Sulfinyl-containing amines are prone to hydrolytic or thermal degradation. For example:
-
Hydrolysis : Acidic or basic conditions may cleave sulfinyl groups, forming sulfonic acids or thiols .
-
Thermal Rearrangement : Heating can induce -sigmatropic shifts in sulfoxides, altering stereochemistry .
Research Gaps and Recommendations
No peer-reviewed studies explicitly detailing the synthesis or reactions of N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine were identified in the provided sources. Future work could explore:
-
Catalytic asymmetric synthesis to control sulfinyl chirality.
-
Biological activity assays , given the anti-fibrotic potential observed in structurally related pyrimidine derivatives .
For authoritative data, consult specialized databases (Reaxys, SciFinder) or targeted synthetic studies on sulfinyl-amine hybrids.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, an investigation into its effects on breast cancer cells demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its utility in cancer therapy.
Table 1: Cytotoxicity of N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
1.2 Neuropharmacological Effects
This compound has been investigated for its neuropharmacological properties, particularly in the context of neurodegenerative diseases. Preliminary findings suggest that it may enhance cognitive function and exhibit neuroprotective effects through modulation of neurotransmitter systems.
Case Study: Neuroprotective Effects in Animal Models
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque deposition.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the formation of the sulfinyl group and subsequent amination reactions. Researchers are actively exploring derivatives of this compound to enhance its pharmacological profiles.
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Sulfinylation | Phenylmethanesulfinyl chloride | 85 |
| Amination with Pyridine Derivatives | Pyridin-2-yl ethylamine | 75 |
Potential Industrial Applications
Beyond medicinal uses, there is growing interest in the industrial applications of this compound, particularly in the development of agrochemicals and materials science.
3.1 Agrochemical Development
The compound’s structure suggests potential herbicidal or fungicidal activities, making it a candidate for agrochemical formulations. Ongoing research aims to evaluate its efficacy against various agricultural pests.
3.2 Material Science
Due to its unique chemical properties, this compound may find applications in creating advanced materials with specific functionalities, such as coatings or polymers.
Mechanism of Action
The mechanism of action for N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The sulfinyl group and pyridine ring could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinylethyl-Substituted Amines
Compounds with pyridinylethyl substituents often exhibit receptor-binding properties. For example:
- N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine () shares the pyridinylethyl group but lacks the sulfinylphenyl moiety.
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine Trimesilate () features dual pyridyl groups, which may enhance receptor affinity compared to the target compound’s single pyridinylethyl chain .
Table 1: Pyridinylethyl-Substituted Amines
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₈H₂₃N₂OS | Methyl, sulfinylphenyl, pyridinylethyl | 317.45 (calculated) |
| N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine | C₁₆H₂₇N₃ | Piperidinyl, pyridinylethyl | 261.41 |
Phenylpropan-1-Amine Derivatives
Simpler analogs like N-Methyl-2-phenylpropan-1-amine (Phenpromethamine, ) lack the sulfinyl and pyridinylethyl groups. This compound is a stimulant with a molecular weight of 149.24 g/mol, highlighting how bulkier substituents in the target compound may reduce volatility and modify pharmacokinetics .
Table 2: Phenylpropan-1-Amine Derivatives
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Activity |
|---|---|---|---|
| N-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | Methyl, phenyl | CNS stimulant |
| Target Compound | C₁₈H₂₃N₂OS | Methyl, sulfinylphenyl | Unknown (predicted receptor modulation) |
Sigma Receptor Ligands
Sigma ligands such as BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) and BD 1047 () demonstrate how N-methyl and arylalkyl substituents influence receptor affinity. The target compound’s sulfinyl group may sterically hinder sigma receptor binding compared to BD 1008’s dichlorophenyl group, which enhances lipophilicity and binding .
Biological Activity
N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine, also referred to by its CAS number 5452-87-9, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is C15H19N3O2S, with a molecular weight of approximately 281.39 g/mol. It is characterized by the presence of a sulfinyl group and a pyridine moiety, which are significant for its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and clearance rates in vivo.
- Modulation of Receptor Activity : The pyridine component may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antioxidant Properties : The sulfinyl group has been associated with antioxidant activity, which could contribute to the compound's protective effects against oxidative stress-related cellular damage.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human colorectal cancer cell lines (SW620), this compound showed promising results in reducing cell viability, indicating potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary tests have shown that the compound possesses antimicrobial properties against various bacterial strains, warranting further investigation into its use as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
